Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Overview
Description
“Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis-”, also known as dimorpholino-diethyl ether or DMDEE, is an amine-based catalyst . It is a synthetic organic compound and is a colorless, oily liquid with a slightly amine-like odor.
Synthesis Analysis
DMDEE belongs to the group of morpholine derivatives which have been developed as corrosion inhibitors for various applications.Molecular Structure Analysis
The molecular formula of DMDEE is C12H24N2O3 . The IUPAC name is 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine . The molecular weight is 244.33 g/mol .Chemical Reactions Analysis
DMDEE can act as a catalyst for blowing reactions and facilitates the process of polymeric curing . It is used in the formation of polyurethane foams, adhesives, and polypropylene glycol (PPG) incorporated fumed silica .Physical and Chemical Properties Analysis
DMDEE is a colorless, oily liquid with a slightly amine-like odor. It has a refractive index of 1.484 (lit.) and a boiling point of 309 °C (lit.) . The density of DMDEE is 1.06 g/mL at 25 °C (lit.) .Scientific Research Applications
Gemini Surfactants
Morpholine derivatives have been utilized in the development of novel gemini surfactants with antimicrobial activities. A study by Badr Ee (2017) synthesized a new class of ester functionalized cationic gemini surfactants based on morpholine, which exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This demonstrates the potential use of morpholine derivatives in the creation of new antimicrobial agents (Badr Ee, 2017).
Synthesis of Bioactive Compounds
Morpholine is also significant in the synthesis of bioactive compounds due to its physicochemical properties like polarity and solubility. Kumar Rupak et al. (2016) emphasized the importance of morpholine in the pharmaceutical industry, noting its role in developing therapeutic agents to address a broad range of medical ailments. The study highlights morpholine's versatility as a synthetic building block in medicinal chemistry (Kumar Rupak, S. R. Vulichi, & Kapur Suman, 2016).
Synthesis of NK1 Receptor Antagonist
Morpholine derivatives have been used in the efficient synthesis of the NK1 receptor antagonist Aprepitant, as described by K. Brands et al. (2003). The study details a stereoselective synthesis process, showcasing morpholine's utility in the development of clinically significant drugs (K. Brands et al., 2003).
Catalysis and Organic Chemistry
In organic chemistry, morpholine and its derivatives serve as catalysts and auxiliaries. V. Palchikov (2013) analyzed various synthesis methods of morpholines from amino alcohols and other derivatives, demonstrating their application in organic and medicinal chemistry as catalysts and biologically active substances (V. Palchikov, 2013).
Anticancer Drug Development
Morpholine derivatives have been explored for their potential in anticancer drug development. A study by K. Strohfeldt et al. (2007) discussed the synthesis of substituted titanocenes, including morpholine derivatives, known for their cytotoxic potential against cancer cells. This research highlights the significance of morpholine derivatives in developing new anticancer therapies (K. Strohfeldt, H. Müller‐Bunz, C. Pampillón, & M. Tacke, 2007).
Mechanism of Action
Target of Action
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis-, also known as Bis(2-morpholinoethyl) Ether, primarily targets the process of polymeric curing . It acts as a catalyst for this process, facilitating the formation of polyurethane foams, adhesives, and polypropylene glycol incorporated fumed silica .
Mode of Action
Bis(2-morpholinoethyl) Ether interacts with its targets by accelerating the reaction rate of the polymeric curing process . This interaction results in a more efficient and faster curing process, which is crucial in the production of various polymeric materials .
Biochemical Pathways
The biochemical pathways affected by Bis(2-morpholinoethyl) Ether involve the reactions of polymeric curing . The compound facilitates these reactions, leading to the formation of stable polymeric structures. The downstream effects include the production of materials with desired properties such as flexibility, durability, and resistance to environmental factors .
Result of Action
The molecular and cellular effects of the action of Bis(2-morpholinoethyl) Ether are observed in the formation of polymeric materials . By acting as a catalyst in the curing process, it enables the creation of materials with specific physical and chemical properties .
Future Directions
DMDEE is already used in a variety of applications, including as a catalyst for flexible polyester foams, molded foams, and moisture-cured foams and coatings . It can also be used as a property modifier for 3-nitribenzonitrile (3-NDN) which can be further used in matrix assisted ionization vacuum analysis (MAIV) . Future research and development may explore new uses and applications for this versatile compound.
Properties
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQJSMSLXVTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042170 | |
Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS] | |
Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Dimorpholinodiethyl ether | |
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Vapor Pressure |
5.17 [mmHg] | |
Record name | 2,2'-Dimorpholinodiethyl ether | |
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CAS No. |
6425-39-4 | |
Record name | Dimorpholinodiethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6425-39-4 | |
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Record name | Dimorpholinodiethyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425394 | |
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Record name | Dimorpholinodiethyl ether | |
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Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |
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Record name | 2,2'-dimorpholinyldiethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.540 | |
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Record name | DIMORPHOLINODIETHYL ETHER | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BH27U8GG4 | |
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Retrosynthesis Analysis
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